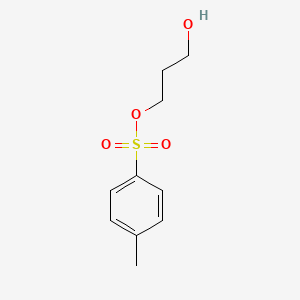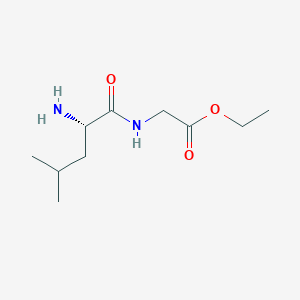
H-LEU-GLY-OET HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-LEU-GLY-OET HCL, also known as N-(2-ethoxy-2-oxoethyl)-L-leucylglycine, is a dipeptide compound composed of leucine and glycine residues. This compound is often used in peptide synthesis and research due to its stability and reactivity. It is commonly utilized in the synthesis of longer peptide chains and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
H-LEU-GLY-OET HCL can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for precise control over the sequence. The synthesis typically involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases like thermolysin and α-chymotrypsin to catalyze the formation of peptide bonds, offering a more environmentally friendly and efficient method .
化学反应分析
Types of Reactions
H-LEU-GLY-OET HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
H-LEU-GLY-OET HCL has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and biocompatible hydrogels
作用机制
H-LEU-GLY-OET HCL exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, facilitating the formation of peptide bonds. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a peptide bond .
相似化合物的比较
Similar Compounds
H-Gly-Oet: A similar dipeptide composed of glycine and ethoxy groups.
Z-Pro-Leu-Gly-OEt: A tripeptide that includes proline, leucine, and glycine residues.
Uniqueness
H-LEU-GLY-OET HCL is unique due to its specific combination of leucine and glycine residues, which confer distinct properties such as stability and reactivity. This makes it particularly useful in peptide synthesis and research applications .
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI 键 |
PMKXAKKWRBOEIC-QMMMGPOBSA-N |
手性 SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


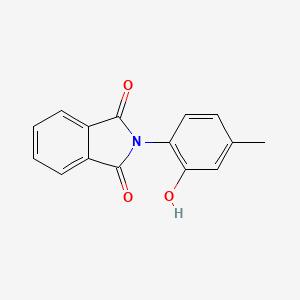
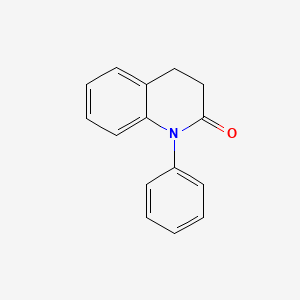
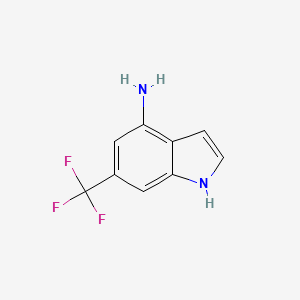
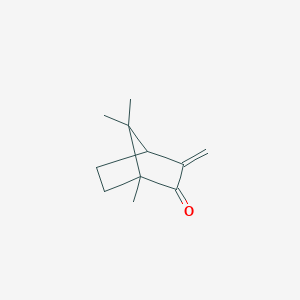
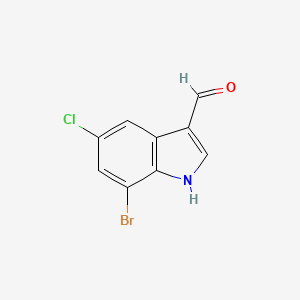
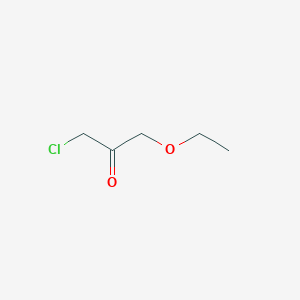
![(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-T-butylphosphine](/img/structure/B8789602.png)
![4-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B8789607.png)
![2-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8789610.png)
![2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8789617.png)
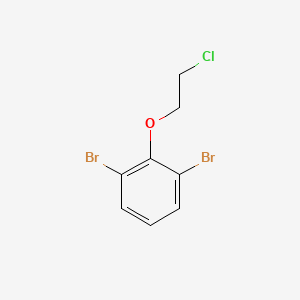
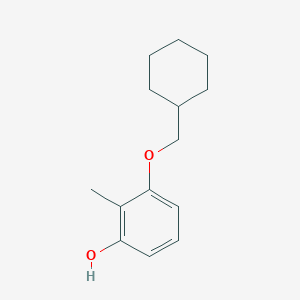
![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B8789661.png)
